molecular formula C23H18N4S2 B11083870 4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-2-(benzylsulfanyl)quinazoline

4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-2-(benzylsulfanyl)quinazoline

Cat. No.: B11083870
M. Wt: 414.5 g/mol
InChI Key: AQLOUMPJIKHTQU-UHFFFAOYSA-N
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Description

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-2-(BENZYLSULFANYL)QUINAZOLINE is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-2-(BENZYLSULFANYL)QUINAZOLINE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-2-(BENZYLSULFANYL)QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-2-(BENZYLSULFANYL)QUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-2-(BENZYLSULFANYL)QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar biological activities.

    Quinazoline: Another heterocyclic compound with diverse pharmacological properties.

    Thiosemicarbazone: Known for its broad spectrum of biological activities.

Uniqueness

4-{[(1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-2-(BENZYLSULFANYL)QUINAZOLINE is unique due to its combination of benzimidazole and quinazoline moieties, which confer a wide range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H18N4S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-benzylsulfanylquinazoline

InChI

InChI=1S/C23H18N4S2/c1-2-8-16(9-3-1)14-29-23-26-18-11-5-4-10-17(18)22(27-23)28-15-21-24-19-12-6-7-13-20(19)25-21/h1-13H,14-15H2,(H,24,25)

InChI Key

AQLOUMPJIKHTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)SCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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